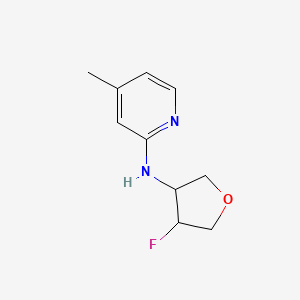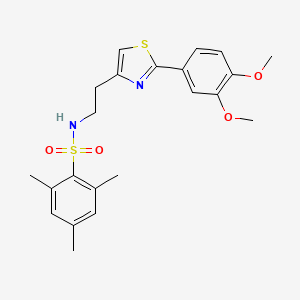
N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide" is a complex molecule that appears to be related to the family of oxalamides, which are compounds characterized by the presence of an oxalamide unit. Oxalamides are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in a study where a series of N-(2-phenethyl)cinnamides were synthesized and assayed for antagonism at NMDA receptor subtypes . Although the compound is not directly mentioned, the synthesis of related compounds involves the formation of cinnamide structures, which could be relevant to the synthesis of the target molecule. Another study presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides . This method, which includes the Meinwald rearrangement, could potentially be adapted for the synthesis of the compound , given its structural similarity to the described oxalamides.
Molecular Structure Analysis
The molecular structure of oxalamides is characterized by the presence of an oxalamide unit, which is a functional group consisting of two amide groups connected by a carbonyl group. In a related compound, "N-(5-Chloro-2-hydroxyphenyl)-N'-(3-hydroxypropyl)oxalamide," the chlorohydroxyphenyl ring plane forms a specific angle with the plane of the oxalamide unit, which in turn is inclined at a significant angle to the hydroxypropyl substituent . This suggests that the molecular structure of oxalamides can exhibit a certain degree of conformational flexibility, which may influence their biological activity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of oxalamides can be influenced by the substituents attached to the oxalamide unit. While the specific chemical reactions of "N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide" are not detailed in the provided papers, the presence of a chloro-substituted phenyl ring and a thioether linkage suggests potential sites for further chemical modifications. These functional groups may participate in various chemical reactions, such as nucleophilic substitutions or oxidation-reduction processes, which could be utilized to modify the compound or to synthesize analogs with altered properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides can vary widely depending on their specific substituents. For instance, the presence of hydroxy groups, as seen in "N-(5-Chloro-2-hydroxyphenyl)-N'-(3-hydroxypropyl)oxalamide," can lead to the formation of hydrogen bonds, which contribute to the compound's solubility and its ability to form supramolecular structures . The chloro and methyl groups in the compound of interest may also affect its lipophilicity, solubility, and overall stability. These properties are crucial for the compound's potential applications, especially in a pharmaceutical context where solubility and stability are key factors for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
- Synthesis and Characterization of Related Compounds : Research has focused on synthesizing novel compounds related to N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide. These compounds have shown promise in various applications, including as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Ş. Küçükgüzel et al., 2013). Additionally, some newly synthesized compounds demonstrated significant antitumor activity against hepatocellular carcinoma (HepG2) cell lines (Sobhi M. Gomha et al., 2016).
Biochemical and Molecular Studies
- Antitumor Evaluation and Molecular Modeling : Novel derivatives of similar compounds have been synthesized and shown significant cytotoxic activity against various cancer cell lines, such as colon, breast, and cervical cancer. These findings are supported by quantitative structure–activity relationship (QSAR) studies and molecular docking studies, which help in understanding the potential binding modes within protein sites (Łukasz Tomorowicz et al., 2020).
Environmental Impact Studies
- Toxicity Studies of Related Compounds : Studies have been conducted on the chronic toxicity of related imidazole-based ionic liquids. These studies are crucial in understanding the environmental and ecological impact of such compounds. For instance, the chronic toxicity of 1-methylimidazole and 1-ethyl-3-methyl-imidazolium chloride has been investigated, revealing significant effects on reproductive parameters and mortality in organisms like Daphnia magna (Siciliano A et al., 2019).
Catalysis and Chemical Reactions
- Catalytic Applications : Research into compounds with imidazole structures has also led to the development of catalysts for chemical reactions. For instance, trinuclear palladium(ii) complexes with chalcogenated N-heterocyclic carbenes have shown efficacy in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling, demonstrating the diverse applications of these compounds in synthetic chemistry (P. Dubey et al., 2017).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-7-8-15(11-16(13)21)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOZUQJMYIWBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)



![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)
![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)